N-(2-{[2,3'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide
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Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bithiophene boronic acid with an appropriate halide under palladium catalysis . The resulting bithiophene derivative is then subjected to further functionalization to introduce the oxane-4-carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide involves its interaction with specific molecular targets. The bithiophene moiety can participate in π-π stacking interactions with aromatic residues in proteins, while the oxane-4-carboxamide group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamides: These compounds share the carboxamide functional group and have been studied for their enzyme inhibitory properties.
Bithiophene derivatives: Other bithiophene-based compounds are used in organic electronics and materials science.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)oxane-4-carboxamide stands out due to its unique combination of a bithiophene moiety and an oxane-4-carboxamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-16(12-4-8-19-9-5-12)17-7-3-14-1-2-15(21-14)13-6-10-20-11-13/h1-2,6,10-12H,3-5,7-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBLGCOHKAFSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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